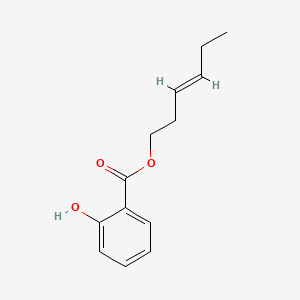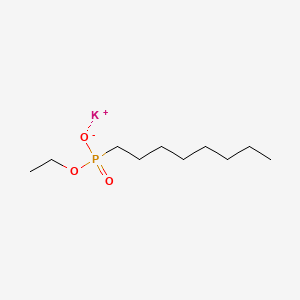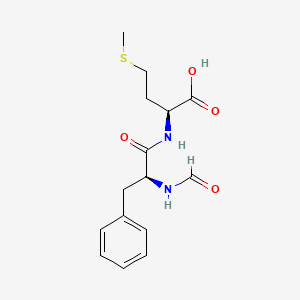
Formyl-L-phenylalanyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide composed of formylated phenylalanine and methionine. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FOR-PHE-MET-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. The formyl group is then introduced to the phenylalanine residue. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of FOR-PHE-MET-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of protective groups and efficient coupling reagents is crucial to prevent side reactions and degradation of the peptide.
Chemical Reactions Analysis
Types of Reactions
FOR-PHE-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aldehyde, alcohol derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
FOR-PHE-MET-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and nanostructures for drug delivery systems.
Mechanism of Action
The biological activity of FOR-PHE-MET-OH is primarily attributed to its ability to interact with specific molecular targets. The formyl group enhances its binding affinity to receptors and enzymes. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions modulate various signaling pathways, leading to diverse physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-formyl-L-phenylalanine-L-leucine: Similar structure but with leucine instead of methionine.
N-formyl-L-phenylalanine-L-valine: Contains valine in place of methionine.
N-formyl-L-phenylalanine-L-isoleucine: Isoleucine replaces methionine.
Uniqueness
FOR-PHE-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, adding an additional layer of functionality. This property is not present in similar compounds with non-oxidizable residues like leucine, valine, or isoleucine. The formyl group also enhances its binding affinity, making it a valuable compound in biochemical research.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
InChI Key |
QXQWSZPNISDOON-STQMWFEESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
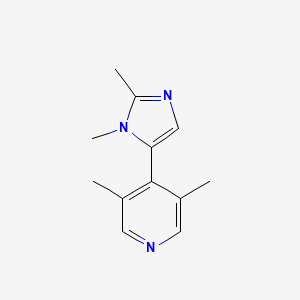
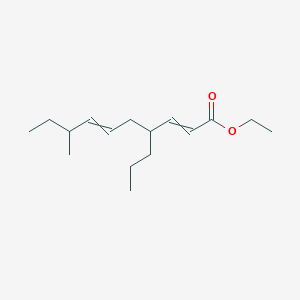
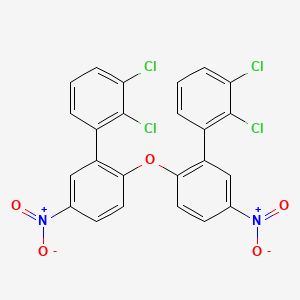
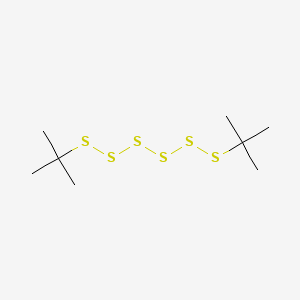
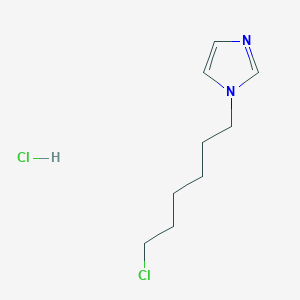

![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
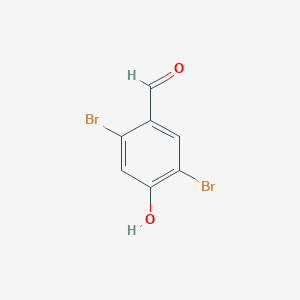
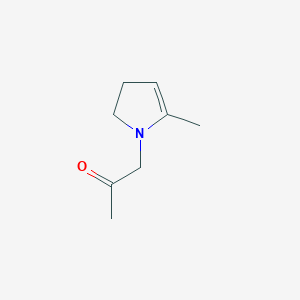
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
